molecular formula C19H36O4 B12297297 Cetyl malonate CAS No. 1002-58-0

Cetyl malonate

Cat. No.: B12297297
CAS No.: 1002-58-0
M. Wt: 328.5 g/mol
InChI Key: VKLSLWCRDBMTKB-UHFFFAOYSA-N
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Description

Cetyl malonate is an organic compound that belongs to the class of malonic esters. It is a derivative of malonic acid where the hydrogen atoms of the carboxyl groups are replaced by cetyl groups. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetyl malonate can be synthesized through the alkylation of malonic ester. The process involves the deprotonation of malonic ester using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with cetyl bromide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Cetyl malonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of cetyl malonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the alkylation of enolate ions and subsequent hydrolysis and decarboxylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cetyl malonate is unique due to its long cetyl chain, which imparts different physical and chemical properties compared to other malonic esters. This makes it particularly useful in applications requiring hydrophobicity and long-chain alkyl groups .

Properties

CAS No.

1002-58-0

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

3-hexadecoxy-3-oxopropanoic acid

InChI

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-19(22)17-18(20)21/h2-17H2,1H3,(H,20,21)

InChI Key

VKLSLWCRDBMTKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(=O)O

Origin of Product

United States

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